molecular formula C7H5ClF3NO B2535927 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol CAS No. 1263400-50-5

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol

Cat. No.: B2535927
CAS No.: 1263400-50-5
M. Wt: 211.57
InChI Key: CKRHTOYGHUTCNF-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a chloropyridine ring and a trifluoroethanol moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-chloropyridine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the 2-chloropyridine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol moiety can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-4-yl)ethanone
  • 2-Chloro-4-acetylpyridine
  • (2-Chloropyridin-4-yl)methanamine hydrochloride

Uniqueness: 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical properties such as increased acidity and the ability to participate in hydrogen bonding. These properties differentiate it from other similar compounds and expand its range of applications .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRHTOYGHUTCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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